molecular formula C24H25N5O5S2 B4764524 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Cat. No.: B4764524
M. Wt: 527.6 g/mol
InChI Key: VIAKJLFNJZFSGV-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzenesulfonamide core linked to a 4,6-dimethyl-2-pyrimidinyl group via an amine bond. Additionally, the sulfonamide nitrogen is substituted with a carbothioyl-urea moiety connected to a 3-(3,4-dimethoxyphenyl)acryloyl group. The acryloyl and carbothioyl groups likely contribute to its reactivity and binding properties, differentiating it from simpler sulfonamide analogs.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S2/c1-15-13-16(2)26-23(25-15)29-36(31,32)19-9-7-18(8-10-19)27-24(35)28-22(30)12-6-17-5-11-20(33-3)21(14-17)34-4/h5-14H,1-4H3,(H,25,26,29)(H2,27,28,30,35)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKJLFNJZFSGV-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting specific pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Pyrimidine Moieties

  • 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid (C₁₆H₁₆N₄O₅S):
    • Key Features : Shares the 4,6-dimethylpyrimidine-2-sulfonamide core but replaces the carbothioyl-urea linkage with a carboxylic acid group.
    • Implications : The absence of the thiourea group may reduce thiol-mediated interactions, while the carboxylic acid could enhance solubility but limit membrane permeability compared to the target compound .

Pyrimidine Derivatives with Diverse Substituents

  • Ethyl 4-(3-[(3,4-dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Key Features: Contains a pyrimidine ring with ester and dichlorobenzamide groups.

Dimethoxyphenyl-Containing Analogues

  • 4-(3,4-Dimethoxyphenyl)butan-1-ol (ATB1095): Key Features: A simpler structure with a dimethoxyphenyl group attached to a butanol chain.

Sulfonamide-Based Ureas

  • 4-(([Cyclohexyl(methyl)amino]carbonyl)amino)-N,N-dimethylbenzenesulfonamide (C₁₆H₂₅N₃O₃S): Key Features: Features a sulfonamide-urea hybrid with a cyclohexylmethyl group. Implications: The bulky cyclohexyl group may sterically hinder binding to compact active sites, whereas the target compound’s pyrimidine ring could enable π-π stacking in enzymatic pockets .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Potential Applications
Target Compound Not explicitly provided Sulfonamide, pyrimidine, carbothioyl-urea Enzyme inhibition, receptor modulation
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid C₁₆H₁₆N₄O₅S Carboxylic acid, pyrimidine-sulfonamide Solubility-enhanced inhibitors
Ethyl 4-(3-[(3,4-dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-pyrimidinecarboxylate C₂₁H₁₈Cl₂N₄O₄S Dichlorobenzamide, ester, methylsulfanyl CNS-targeted therapies
4-(([Cyclohexyl(methyl)amino]carbonyl)amino)-N,N-dimethylbenzenesulfonamide C₁₆H₂₅N₃O₃S Cyclohexylmethyl-urea, sulfonamide Steric-dependent receptor binding

Research Findings and Implications

  • Target Compound vs. Carboxylic Acid Analog (C₁₆H₁₆N₄O₅S) :
    The thiourea group in the target compound may confer stronger hydrogen-bonding capacity compared to the carboxylic acid, enhancing affinity for cysteine-rich enzyme active sites .
  • Role of Methoxy Groups: The 3,4-dimethoxyphenyl moiety, as seen in ATB1095 and D1, is associated with improved metabolic stability due to reduced oxidative metabolism . This could extend the target compound’s half-life relative to non-methoxy analogues.
  • Pyrimidine vs. Cyclohexyl Substituents : The pyrimidine ring’s planar structure facilitates interactions with aromatic residues in proteins, whereas cyclohexyl groups (as in ) may prioritize hydrophobic binding pockets.

Biological Activity

The compound 4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity, particularly in relation to its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4S2C_{24}H_{23}N_3O_4S_2. It features a pyrimidine moiety, a benzenesulfonamide group, and an acrylamide linkage which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related benzenesulfonamides exhibited selective cytotoxicity against human leukemia cells, suggesting potential applications in cancer therapy .

Inhibition of Carbonic Anhydrases

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes including respiration and acid-base balance. A related study found that 4-substituted diazobenzenesulfonamides exhibited nanomolar affinities towards CA isozymes, indicating that modifications to the sulfonamide group can enhance binding affinity and specificity .

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group is known to interact with the active sites of enzymes like carbonic anhydrases.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that these compounds may activate apoptotic pathways in tumor cells.

Study 1: Antitumor Efficacy

In a recent study involving a series of sulfonamide derivatives, one compound was identified as a potent inhibitor of CA I with a binding affinity of Kd=6nMK_d=6\,nM. This compound also demonstrated significant antitumor effects in vitro against mouse lymphoid leukemia cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the pyrimidine ring and the sulfonamide group significantly influenced the biological activity of related compounds. For example, increasing hydrophobicity in side chains improved binding affinity for target enzymes .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget EnzymeBinding Affinity (nM)Reference
Compound AAntitumorCA I6
Compound BEnzyme InhibitionCA II0.67
Compound CCytotoxicityVarious Cancer CellsN/A

Q & A

Q. How can the multi-step synthesis of this compound be optimized to minimize impurities?

Methodological Answer:

  • Employ orthogonal purification techniques such as high-performance liquid chromatography (HPLC) and column chromatography to isolate intermediates at each synthesis step.
  • Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to enhance yield and purity.
  • Adjust stoichiometric ratios of reactants (e.g., acryloyl chloride derivatives and sulfonamide precursors) to reduce side-product formation .

Q. What experimental approaches are recommended to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using factorial design to test parameters such as pH (2–12), temperature (4°C to 60°C), and light exposure.
  • Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare with theoretical fragmentation patterns.
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .

Q. Which spectroscopic methods are most effective for characterizing the compound's functional groups?

Methodological Answer:

  • Confirm the acryloyl and sulfonamide moieties using Fourier-transform infrared spectroscopy (FT-IR) peaks at ~1650 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch).
  • Employ nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, to resolve aromatic protons (δ 6.5–8.0 ppm) and methyl groups on the pyrimidinyl ring (δ 2.0–2.5 ppm).
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity in novel chemical environments?

Methodological Answer:

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
  • Simulate reaction pathways using quantum chemical software (e.g., Gaussian or ORCA) to model intermediates and transition states.
  • Integrate machine learning (ML) models trained on analogous sulfonamide derivatives to forecast regioselectivity in substitution reactions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound's biological activity?

Methodological Answer:

  • Perform iterative validation cycles: Compare in silico docking results (e.g., AutoDock Vina) with in vitro enzyme inhibition assays.
  • Analyze discrepancies using free-energy perturbation (FEP) calculations to refine binding affinity predictions.
  • Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Apply a 2^k factorial design to test variables: catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 hours).
  • Use response surface methodology (RSM) to identify optimal conditions for yield and purity.
  • Validate scalability in pilot-scale reactors with real-time process analytical technology (PAT) monitoring .

Q. What advanced techniques elucidate degradation mechanisms under oxidative stress?

Methodological Answer:

  • Expose the compound to hydrogen peroxide (H₂O₂) or UV light and analyze degradation pathways using tandem MS (MS/MS).
  • Track radical intermediates via electron paramagnetic resonance (EPR) spectroscopy.
  • Correlate degradation kinetics with Arrhenius modeling to predict shelf-life .

Q. How can synergistic effects with co-administered drugs be systematically evaluated?

Methodological Answer:

  • Implement high-throughput screening (HTS) with combinatorial libraries to identify synergistic pairs.
  • Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism.
  • Validate in vivo using murine models with pharmacokinetic (PK) sampling at multiple timepoints .

Q. What computational tools predict membrane permeability and bioavailability?

Methodological Answer:

  • Simulate partition coefficients (LogP) using Molinspiration or SwissADME.
  • Apply molecular dynamics (MD) simulations to model blood-brain barrier (BBB) penetration.
  • Validate with Caco-2 cell monolayer assays for intestinal absorption .

Q. How can data from conflicting studies on the compound's mechanism of action be reconciled?

Methodological Answer:

  • Conduct meta-analyses of published datasets using standardized criteria (e.g., PRISMA guidelines).
  • Perform sensitivity analyses to identify outliers or methodological biases.
  • Design targeted experiments (e.g., CRISPR-Cas9 gene editing) to isolate specific pathways .

Methodological Resources

  • Data Management : Utilize chemical software (e.g., ChemAxon, Schrödinger) for secure data storage, encrypted sharing, and version control .
  • Experimental Design : Follow CRDC guidelines (e.g., RDF2050108 for process control, RDF2050112 for reactor design) to align with academic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.